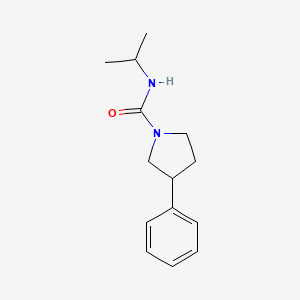

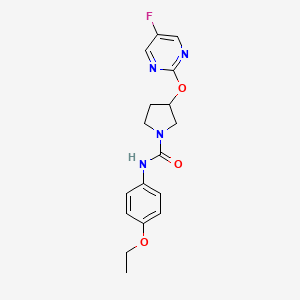

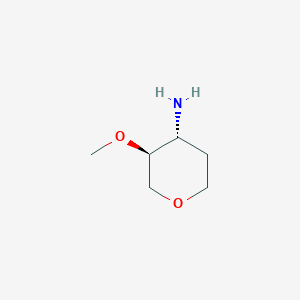

![molecular formula C16H18FN3O3 B2944932 3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-01-4](/img/structure/B2944932.png)

3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spirohydantoin-based model compound . It is related to 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione .

Synthesis Analysis

The synthesis of similar compounds involves a mixture of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, triethylamine, and sulfonyl chlorides/acid chlorides in dichloromethane . The mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

The molecular structure of this compound has been studied using single crystal X-ray crystallography . In the crystal structures, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione with triethylamine and sulfonyl chlorides/acid chlorides .Physical And Chemical Properties Analysis

The compound is a white solid . Its melting point is 180°C . The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at δ 8.84 (s, 1H), 7.67–7.69 (m, 2H), 7.18–7.20 (m, 1H), 7.09–7.10 (m, 1H), 6.99–6.99 (m, 2H), 6.86–6.89 (m, 2H), 4.06 (t, J = 5.76 Hz, 2H), 3.67 (t, J = 5.76 Hz, 2H), 3.33 (s, 1H), 2.45 (s, 3H), 2.25 (s, 3H), 1.51–1.59 (m, 2H), 1.46 (t, J = 4.32 Hz, 2H), 1.33 (d, J = 9.06 Hz, 2H), 1.18 (t, J = 7.22 Hz, 2H) . The IR spectrum (KBr) shows peaks at 3,355 (N–H), 1,336 (S=O), 1,278 (S=O) cm−1 .Mechanism of Action

EF5 selectively binds to hypoxic cells by forming adducts with cellular macromolecules such as proteins and DNA. The adduct formation is dependent on the presence of low oxygen levels in the cells. Once EF5 binds to hypoxic cells, it can be detected using immunohistochemistry or other imaging techniques.

Biochemical and Physiological Effects:

EF5 has been shown to have minimal toxicity and is well-tolerated in animal studies. It has been reported to have no significant effects on blood pressure, heart rate, or body temperature. EF5 has also been shown to have no significant effects on normal tissues, making it a valuable tool for studying tumor hypoxia without affecting normal tissues.

Advantages and Limitations for Lab Experiments

EF5 has several advantages over other hypoxia markers. It has high selectivity for hypoxic cells, making it a valuable tool for identifying hypoxic regions in tumors. EF5 is also stable and can be stored for long periods without degradation. However, EF5 has some limitations, including its low solubility in water and its limited ability to penetrate the blood-brain barrier.

Future Directions

EF5 has the potential for several future applications in cancer research. One potential use is in the development of new therapies that target hypoxic cells. EF5 can also be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide more detailed information about hypoxic regions in tumors. Additionally, EF5 can be modified to improve its solubility and penetration into the brain, making it a valuable tool for studying hypoxia in brain tumors.

Synthesis Methods

EF5 can be synthesized through a multistep process starting with the reaction of 4-fluorobenzoyl chloride with ethylamine to form 4-fluorobenzoyl ethylamine. The resulting compound is then reacted with 2,4-pentanedione to form 3-ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Scientific Research Applications

EF5 has been extensively used in scientific research to study hypoxia in tumors. Tumor hypoxia, or the lack of oxygen in tumor cells, is a common feature of solid tumors and is associated with resistance to radiation therapy and chemotherapy. EF5 can be used to identify hypoxic regions in tumors, which can help in the development of new therapies that target hypoxic cells.

properties

IUPAC Name |

3-ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-2-20-14(22)16(18-15(20)23)7-9-19(10-8-16)13(21)11-3-5-12(17)6-4-11/h3-6H,2,7-10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRVFEDMMGTOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

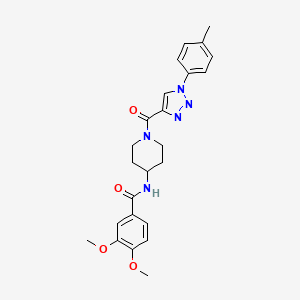

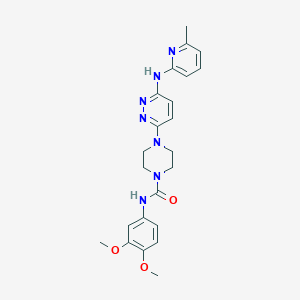

![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2944861.png)

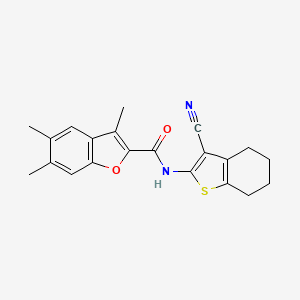

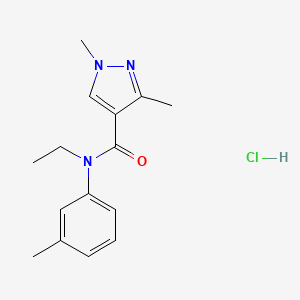

![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2944864.png)

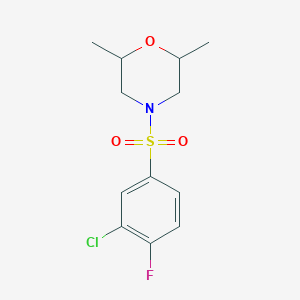

![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)

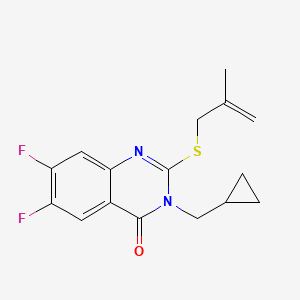

![ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate](/img/structure/B2944872.png)